![molecular formula C22H24N4O3S B2646194 6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide CAS No. 1251702-84-7](/img/structure/B2646194.png)
6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide, also known as NCT-501, is a small molecule inhibitor that has gained attention in recent years due to its potential as a cancer treatment.
Scientific Research Applications
Antithrombotic Effects
6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide is related to a class of compounds with significant antithrombotic effects. A study by Bach et al. (2013) focused on the synthesis and structure-activity relationships of ethyl 6-aminonicotinate acyl sulfonamides, potent antagonists of the P2Y12 receptor. These compounds, including variations with 5-chlorothienyl, demonstrated antithrombotic effects in animal models, making them candidates for clinical trials for thrombosis treatment (Bach et al., 2013).
Antifungal Properties
Sulfonylamido derivatives of aminoglutethimide, which bear resemblance to the chemical structure , have been studied for their antifungal properties. Briganti, Scozzafava, and Supuran (1997) reported the synthesis of these derivatives and their moderate antifungal activity against Aspergillus and Candida spp (Briganti et al., 1997).
Antibacterial Activity
Gad-Elkareem and El-Adasy (2010) synthesized derivatives related to 6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide, showcasing their antibacterial activity. These derivatives displayed potential as antibacterial agents, indicating a broader scope of application in the field of infectious diseases (Gad-Elkareem & El-Adasy, 2010).
Inhibition of HIV Replication
Syed et al. (2011) investigated compounds including sulfonylamido derivatives for their ability to inhibit HIV replication. While the results were not highly selective, some derivatives showed inhibitory activity, indicating potential for further exploration in antiviral therapy (Syed et al., 2011).
Degradation of Herbicides
Sharma, Banerjee, and Choudhury (2012) studied the degradation of chlorimuron-ethyl, a compound structurally similar to 6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide, by Aspergillus niger. This research highlights the environmental significance of such compounds in the degradation of herbicides (Sharma et al., 2012).
Surface Activity and Antimicrobial Properties
El-Sayed (2006) explored the surface activity and antimicrobial properties of 1,2,4-triazole derivatives containing similar sulfonylamido groups. These compounds showed potential as both antimicrobial agents and surface-active agents (El-Sayed, 2006).
Nanofiltration Membranes for Dye Treatment
Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for thin-film composite nanofiltration membranes. These membranes, with their improved water flux and dye rejection capabilities, have applications in environmental and water treatment technologies (Liu et al., 2012).
properties
IUPAC Name |
[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-4-5-18-20(25-15-10-16(28-2)12-17(11-15)29-3)19(13-23-21(18)24-14)22(27)26-6-8-30-9-7-26/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQSLANBXJFYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.